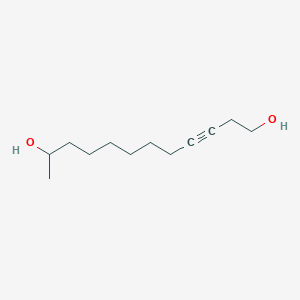

1,11-Dihydroxy-3-dodecyne

Beschreibung

Eigenschaften

Molekularformel |

C12H22O2 |

|---|---|

Molekulargewicht |

198.30 g/mol |

IUPAC-Name |

dodec-3-yne-1,11-diol |

InChI |

InChI=1S/C12H22O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h12-14H,2-4,6,8-11H2,1H3 |

InChI-Schlüssel |

HANHHLOULMVDAT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCCCCCC#CCCO)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares 1,11-Dihydroxy-3-dodecyne with structurally related compounds:

Key Observations :

- Chain Length and Functional Groups: 1,11-Dihydroxy-3-dodecyne’s longer chain and dual functional groups distinguish it from simpler alkynes like 1-hexyne or 5-decyne.

- Reactivity : The alkyne group enables reactions like hydrogenation or cycloaddition, while hydroxyl groups allow for esterification or hydrogen bonding. This dual reactivity is absent in Dodecane-1,12-diol (lacks alkyne) and N-dodecyl cyanide (nitrile group instead) .

Physicochemical and Stability Comparisons

| Property | 1,11-Dihydroxy-3-dodecyne | Dodecane-1,12-diol | N-Dodecyl Cyanide | 1-Hexyne |

|---|---|---|---|---|

| Solubility | Moderate in polar solvents | High in polar solvents | Low in water | Insoluble in water |

| Stability | Likely stable under storage | Stable under storage | Stable if pure | Highly volatile |

| Incompatibilities | Strong acids/oxidizers | Strong acids/oxidizers | Strong bases | Oxidizers, heat |

| Decomposition Products | Potential CO/CO₂ under fire | Toxic fumes if burned | HCN (hazardous) | Carbon oxides |

Notes:

- Dodecane-1,12-diol’s stability under recommended storage conditions contrasts with 1-hexyne’s volatility, highlighting the impact of hydroxyl groups on physical properties .

- N-Dodecyl cyanide’s nitrile group poses risks of releasing hydrogen cyanide (HCN) during decomposition, a hazard absent in hydroxyl-containing compounds .

Vorbereitungsmethoden

Halogenation and Esterification

11-Bromoundecanoic acid is treated with sodium hydroxide to form 11-hydroxyundecanoic acid (90% yield). Subsequent esterification with methanol under acidic conditions yields methyl 11-hydroxyundecanoate, which is oxidized to the corresponding ketone using chromium trioxide in sulfuric acid.

Palladium-Catalyzed Cross-Coupling

Methodologies adapted from suggest potential routes using Sonogashira coupling. While focuses on 1-dodecyne derivatives, analogous strategies could introduce hydroxyl groups post-coupling.

Sonogashira Coupling Protocol

A mixture of 1-methyl-1H-imidazole derivatives, N-bromosuccinimide (NBS), and palladium/copper catalysts in DMF facilitates alkyne coupling. For 1,11-dihydroxy-3-dodecyne, brominated intermediates at positions 1 and 11 could undergo sequential coupling with acetylene gas.

Optimization Insights:

Analytical Validation and Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,11-Dihydroxy-3-dodecyne in laboratory settings?

- Methodological Answer : Synthesis typically involves alkyne functionalization followed by dihydroxylation. A common approach uses catalytic hydrogenation of 3-dodecyne with subsequent hydroxylation via Sharpless asymmetric epoxidation or osmium tetroxide-mediated dihydroxylation. Precursor purity (>95% by GC, as per safety standards ) is critical. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Challenges include managing exothermic reactions and ensuring stereochemical control .

Q. How can researchers characterize the structural and chemical properties of 1,11-Dihydroxy-3-dodecyne?

- Methodological Answer : Key techniques include:

- Spectroscopy : H/C NMR to confirm hydroxyl and alkyne positions (e.g., δ ~2.5 ppm for terminal alkynes, δ ~4.0 ppm for hydroxyl protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHO) and isotopic patterns.

- Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water) to assess purity.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability thresholds.

Reference spectral databases (e.g., PubChem, SciFinder) and cross-validate with synthetic standards .

Q. What are the stability considerations for storing 1,11-Dihydroxy-3-dodecyne under laboratory conditions?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Avoid exposure to light, moisture, and acidic/basic environments. Regular stability testing via TLC or HPLC is advised to detect degradation (e.g., ketone formation from hydroxyl oxidation). Use desiccants in storage containers and monitor humidity levels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 1,11-Dihydroxy-3-dodecyne across studies?

- Methodological Answer : Contradictions often arise from variability in:

- Sample Purity : Validate purity with orthogonal methods (e.g., NMR + HPLC) to exclude impurities influencing bioassays .

- Assay Conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and incubation times.

- Statistical Analysis : Apply multivariate regression to isolate compound-specific effects from confounding variables.

Cross-reference findings with independent studies and perform dose-response validation to confirm reproducibility .

Q. What experimental designs are optimal for studying the reaction mechanisms of 1,11-Dihydroxy-3-dodecyne in catalytic systems?

- Methodological Answer : Use kinetic isotope effects (KIE) and isotopic labeling (O, H) to trace hydroxylation pathways. Employ in situ FTIR or Raman spectroscopy to monitor intermediate formation. Computational modeling (DFT or MD simulations) can predict transition states and active site interactions. For heterogeneous catalysis, pair BET surface area analysis with TEM to correlate catalyst morphology with activity .

Q. How can researchers develop a validated HPLC-MS method for quantifying 1,11-Dihydroxy-3-dodecyne in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Column Selection : Use a reverse-phase C18 column (2.6 µm particle size) for high resolution.

- Mobile Phase : Optimize gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate analytes from matrix interferents.

- MS Parameters : Electrospray ionization (ESI) in negative mode, m/z 199.1 [M-H]. Validate with spike-recovery tests (85–115% recovery) and matrix-matched calibration curves.

Include internal standards (e.g., deuterated analogs) to correct for ion suppression .

Key Considerations

- Safety : Follow OSHA guidelines for handling alkynes and hydroxylated compounds. Use fume hoods and PPE (nitrile gloves, safety goggles) .

- Ethical Compliance : For biological studies, ensure protocols align with institutional review boards (IRBs) and minimize in vivo testing where alternatives exist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.